molecular formula C21H22O4 B12808282 Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate CAS No. 6265-29-8

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate

Cat. No.: B12808282
CAS No.: 6265-29-8
M. Wt: 338.4 g/mol
InChI Key: MVQJJXSXJYJFMH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate is derived through a hierarchical analysis of its functional groups and substituents. The parent chain is a pentanoate ester (five-carbon chain with an ester group at position 1). Key substituents include:

  • An acetyl group (-COCH₃) at position 2.
  • A ketone (oxo group, =O) at position 5.
  • Phenyl groups (-C₆H₅) at positions 3 and 5.

Constitutional isomerism in this compound is limited due to the fixed positions of the acetyl, oxo, and phenyl groups. However, theoretical isomers could arise from alternative arrangements of these substituents. For example:

  • Ester positional isomers : Relocating the ethyl ester to another carbon (e.g., ethyl 3-acetyl-5-oxo-2,5-diphenylpentanoate).
  • Functional group exchange : Swapping the acetyl and oxo groups (e.g., ethyl 5-acetyl-2-oxo-3,5-diphenylpentanoate).

Such isomers are not experimentally documented for C₂₁H₂₂O₄, likely due to steric and electronic constraints during synthesis.

Table 1: Constitutional Isomerism Possibilities for C₂₁H₂₂O₄
Isomer Type Structural Variation Feasibility
Ester positional Ethyl group at C3 or C4 Low
Acetyl/oxo exchange Acetyl at C5, oxo at C2 Moderate
Phenyl rearrangement Phenyl groups at C2 and C4 High steric hindrance

Stereochemical Analysis of Chiral Centers

The molecule contains two chiral centers at C2 and C3 of the pentanoate chain (Figure 1):

  • C2 : Bonded to the acetyl group (-COCH₃), ester oxygen, and two carbon chains.
  • C3 : Attached to a phenyl group, the central methylene chain, and two adjacent carbons.

The specific configuration (R/S) of these centers depends on the synthetic pathway. For instance, the InChI key MVQJJXSXJYJFMH-UHFFFAOYSA-N suggests a single enantiomer is cataloged in PubChem, though experimental optical rotation data remain unreported. The stereochemical complexity of this compound may influence its intermolecular interactions, particularly in crystallographic packing or biological activity.

Comparative Structural Analysis with Diphenylpentanoate Derivatives

This compound belongs to a broader class of diphenylpentanoate esters. Key comparisons include:

Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate
  • Molecular formula : C₂₀H₂₀O₃.
  • Structural divergence : Cyclopentane ring formation via intramolecular aldol condensation, eliminating the acetyl group and one phenyl ring.
  • Reactivity : The cyclic structure reduces steric hindrance, enhancing solubility in nonpolar solvents compared to the acyclic analog.
Ethyl 3-hydroxy-3,5-diphenylpentanoate
  • Functional group difference : Hydroxyl (-OH) replaces the acetyl and oxo groups.
  • Hydrogen bonding capacity : The hydroxyl group enables stronger intermolecular interactions, increasing melting point by approximately 40°C relative to the acetylated derivative.
Table 2: Structural and Physical Properties of Diphenylpentanoate Derivatives
Compound Molecular Formula Key Functional Groups Boiling Point (°C) Melting Point (°C)
This compound C₂₁H₂₂O₄ Ester, acetyl, ketone 491.2 Not reported
Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate C₂₀H₂₀O₃ Cyclic ester, ketone 472.1 128–130
Ethyl 3-hydroxy-3,5-diphenylpentanoate C₁₉H₂₂O₃ Ester, hydroxyl 465.8 89–91

These structural variations underscore the influence of functional groups on physical properties and reactivity. For instance, the acyclic structure of this compound allows for greater conformational flexibility, facilitating nucleophilic attack at the ketone or ester groups.

Properties

CAS No.

6265-29-8

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate

InChI

InChI=1S/C21H22O4/c1-3-25-21(24)20(15(2)22)18(16-10-6-4-7-11-16)14-19(23)17-12-8-5-9-13-17/h4-13,18,20H,3,14H2,1-2H3

InChI Key

MVQJJXSXJYJFMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Acylation of Acyl Anion Equivalents with Ethyl Chloroformate

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Advantages Limitations Reference
Acylation with Ethyl Chloroformate Lithiated dithianes, magnesio dithio acetals Good regioselectivity, versatile Requires protection/deprotection
Nucleophilic Addition to Ethyl Cyanoformate Organocadmium, organolithium reagents High selectivity, functional group tolerance Organocadmium reagents less common
PEP Homologs from α-Hydroxy Phosphonates α-Hydroxy phosphonacetates, α-chloro glycidic esters Direct pyruvate transfer, useful for β-substitution Multi-step, sensitive conditions
Racemic β-Stereogenic α-Keto Esters 2-Metallo-2-alkoxy-2-cyanoacetates, Lewis acids Access to β-substituted esters Requires functional group manipulation
Chlorination and Hydrolysis from Ethyl Acetoacetate Sodium ethoxide, 1,2-dichloroethane, sulfonyl chloride High purity, scalable Multi-step, uses chlorinating agents

Research Findings and Notes

  • The acylation of acyl anion equivalents with ethyl chloroformate remains a foundational method for α-keto ester synthesis, providing a reliable route to this compound analogs.
  • Organocadmium reagents, despite their toxicity and handling challenges, offer superior nucleophilicity profiles for selective α-keto ester formation compared to Grignard reagents.
  • The use of PEP homologs and phosphonate chemistry allows for the introduction of β-substituents with stereochemical control, which is critical for the synthesis of β-stereogenic α-keto esters.
  • The chlorination and hydrolysis method from ethyl acetoacetate provides a practical industrial approach to key intermediates, which can be further elaborated to the target compound.
  • Control of reaction temperature, reagent addition rates, and monitoring by gas chromatography are essential for optimizing yields and purity in these syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Ester Derivatives

The following table summarizes key structural and functional differences between Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate and analogous esters:

Compound Name CAS Key Functional Groups Reactivity & Applications
This compound 6265-29-8 Acetyl, keto, phenyl, ester Intermediate for polyketide derivatives
Methyl (S)-5-oxo-3,5-diphenylpentanoate - Keto, phenyl, methyl ester Substrate for asymmetric reductions
Ethyl 2-acetyl-5-phenylpent-4-enoate 69916-33-2 Acetyl, alkene, phenyl, ester Conjugate addition reactions
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate - Alkyne, ethoxycarbonyloxy, phenyl Cycloadditions or alkyne functionalization
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate - Trifluoro, dioxo, ester Electron-deficient enolate formation
Key Observations:
  • Acetyl vs.
  • Keto vs. Alkyne Functionality: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () replaces the keto group with an alkyne, enabling click chemistry or Sonogashira couplings, unlike the keto group’s propensity for nucleophilic additions.
  • Fluorinated Analogs: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate () exhibits stronger electron-withdrawing effects due to trifluoromethyl and dioxo groups, making it more reactive in SN2 displacements or as a fluorinated building block.

Substituent Effects on Physicochemical Properties

  • Steric Hindrance: The two phenyl groups in this compound introduce significant steric bulk, likely reducing solubility in polar solvents compared to less-substituted analogs like Ethyl 2-acetyl-6-nitrobenzoate (CAS 1057676-83-1) .
  • Electronic Effects: The acetyl and keto groups create a conjugated system, stabilizing enolate intermediates. In contrast, Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate’s trifluoro and dioxo groups increase electrophilicity, favoring reactions like Michael additions .

Comparison with Amide Derivatives

Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () replace the ester with an amide, altering reactivity:

  • Hydrolysis Resistance : Amides are less prone to hydrolysis than esters, enhancing stability in biological environments.

Biological Activity

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate (CAS Number: 6265-29-8) is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H22_{22}O4_4
  • Molecular Weight : 338.397 g/mol
  • Density : 1.132 g/cm³
  • Boiling Point : 491.2°C at 760 mmHg
  • Flash Point : 214.6°C

These properties indicate that the compound is relatively stable under standard conditions, which is essential for its application in various biological studies.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for protecting cells from oxidative stress and related diseases.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Some studies suggest that this compound has antimicrobial effects against certain bacterial strains, highlighting its potential use in treating infections.

Case Study 1: Antioxidant Activity

A study conducted by researchers demonstrated the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Assay TypeIC50 (µM)
DPPH Radical Scavenging25 ± 3
ABTS Radical Scavenging30 ± 2
FRAP Assay20 ± 4

This data suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammation, this compound was tested in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupEdema Reduction (%)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control-150 ± 10200 ± 15
Compound Treatment45 ± 590 ± 8110 ± 10

These findings support the potential use of this compound in developing anti-inflammatory drugs.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against several pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The compound exhibited varying degrees of activity across different bacterial strains, suggesting its potential as a lead compound for antibiotic development.

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